Bienvenue dans la boutique en ligne BenchChem!

Tauro 1-hydroxycholic Acid

bile acid biosynthesis taurine conjugation infant hepatocyte metabolism

Tauro 1-hydroxycholic acid (tauro-CA-1β-ol; CAS 142608-64-8) is a taurine-conjugated, tetrahydroxylated bile acid (1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid conjugated to taurine) belonging to the class of 1β-hydroxylated bile acids. These bile acids are predominantly produced during the fetal and neonatal periods and are the major urinary bile acids in infants up to approximately 3 months of age.

Molecular Formula C26H45NO8S
Molecular Weight 531.7 g/mol
CAS No. 142608-64-8
Cat. No. B114501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauro 1-hydroxycholic Acid
CAS142608-64-8
Synonymstauro 1-hydroxycholic acid
tauro-CA-1beta-ol
Molecular FormulaC26H45NO8S
Molecular Weight531.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2(C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C)O
InChIInChI=1S/C26H45NO8S/c1-15(4-5-22(31)27-10-11-36(33,34)35)18-7-9-26(32)23-19(6-8-24(18,26)2)25(3)16(13-20(23)29)12-17(28)14-21(25)30/h15-21,23,28-30,32H,4-14H2,1-3H3,(H,27,31)(H,33,34,35)/t15-,16+,17+,18-,19?,20-,21-,23?,24-,25+,26?/m1/s1
InChIKeyZZBPROOCQLCTDL-OMVCMMTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tauro 1-Hydroxycholic Acid (CAS 142608-64-8): A 1β-Hydroxylated Taurine-Conjugated Bile Acid with Developmental-Specific Biosynthesis


Tauro 1-hydroxycholic acid (tauro-CA-1β-ol; CAS 142608-64-8) is a taurine-conjugated, tetrahydroxylated bile acid (1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid conjugated to taurine) belonging to the class of 1β-hydroxylated bile acids [1]. These bile acids are predominantly produced during the fetal and neonatal periods and are the major urinary bile acids in infants up to approximately 3 months of age [2]. Unlike the primary conjugated bile acids (e.g., taurocholic acid) that dominate in adults, tauro-CA-1β-ol is formed via CYP3A7- and CYP3A4-catalyzed 1β-hydroxylation of cholic acid, followed by taurine conjugation [1].

Why Tauro 1-Hydroxycholic Acid Cannot Be Replaced by Common Bile Acid Standards in Developmental and Cholestasis Research


Generic substitution with taurocholic acid (TCA), glycocholic acid, or unconjugated cholic acid fails to replicate the biological and analytical behavior of tauro 1-hydroxycholic acid due to its unique CYP3A7-dependent biosynthesis, its exclusion from enterohepatic circulation via BSEP non-recognition, and its specific urinary excretion profile [1]. Unlike TCA, which is efficiently transported by the bile salt export pump (BSEP) and maintained within the enterohepatic circulation, tauro-CA-1β-ol is not a BSEP substrate, resulting in preferential renal elimination [1]. Furthermore, the 1β-hydroxylation step is catalyzed predominantly by CYP3A7—a fetal/neonatal CYP isoform that is downregulated in adults—making this compound a stage-specific metabolic marker that no adult-configured bile acid can substitute [2].

Quantitative Differentiation Evidence for Tauro 1-Hydroxycholic Acid Against Its Closest Analogs


Taurine-Dependent Formation Rate: 59-Fold Enhancement in Infant Hepatocytes

In cryopreserved infant human hepatocytes (3 months donor age), the formation rate of tauro-CA-1β-ol increased 59-fold upon taurine supplementation compared to taurine-depleted conditions (13.6 vs. 0.2 arbitrary units per 10⁶ cells). In contrast, glyco-CA-1β-ol formation showed only a 0.78 ratio (taurine+/taurine−), demonstrating that the taurine conjugate is the dominant product only when taurine is available [1]. In adult hepatocytes (33 years donor age), the T-CA-1β-ol formation rate was markedly lower (2.9 vs. 13.6) and was nearly undetectable without taurine supplementation [1].

bile acid biosynthesis taurine conjugation infant hepatocyte metabolism

BSEP Transport Exclusion: T-CA-1β-ol Bypasses the Enterohepatic Circulation

T-CA-1β-ol is not a substrate for the bile salt export pump (BSEP/ABCB11), whereas taurocholic acid (TCA) is an excellent BSEP substrate [1]. This functional exclusion from canalicular secretion means that T-CA-1β-ol is not maintained within the enterohepatic circulation by the combined actions of hepatic transporter systems. Instead, 1β-hydroxylated bile acids are preferentially eliminated via the urine, consistent with their high urinary abundance in infants [1].

bile acid transport BSEP substrate specificity enterohepatic circulation

Infant-Selective Biosynthesis: CYP3A7 as the Primary 1β-Hydroxylase

Using a panel of 19 human recombinant P450 enzymes, CA-1β-ol formation was found to be catalyzed by CYP3A7 and CYP3A4. CYP3A7 accounts for 87–100% of total CYP3A in fetal liver, and its expression sharply declines after birth, while CYP3A4 expression increases slowly with age [1]. The formation rate of T-CA-1β-ol in infant hepatocytes (13.6 per 10⁶ cells) was 4.7-fold higher than in adult hepatocytes (2.9 per 10⁶ cells), consistent with higher CYP3A7 expression in infant liver [1]. Ketoconazole, a CYP3A inhibitor, suppressed CA 1β-hydroxylation, confirming CYP3A-dependent biosynthesis [1]. By comparison, taurocholic acid biosynthesis (via CYP7A1/CYP8B1 and BAAT conjugation) is a constitutive adult pathway not selective for CYP3A7.

CYP3A7 fetal CYP enzyme developmental bile acid metabolism

Prognostic Biomarker Threshold: Urinary THBA Proportion >7.23% Predicts Good Outcome in Infantile Cholestasis

In a study of 40 infants with intrahepatic cholestasis, the urinary tetrahydroxy bile acid (THBA) proportion—where CA-1β-ol is the most abundant species—was 25.89% (range 3.45–76.73%) in good prognosis patients versus 1.93% (range 0.05–48.90%) in poor prognosis patients [1]. A THBA proportion >7.23% predicted good prognosis with 95.24% sensitivity, 84.21% specificity, and an area under the curve (AUC) of 0.91 (P < 0.0001) [1]. Patients with ABCB11 (BSEP) mutations had minimally detectable THBA (0.23–2.99% of total BAs), while those with ATP8B1 mutations showed elevated THBA (7.51–37.26%), indicating differential diagnostic utility [1]. In contrast, common conjugated bile acids (e.g., TCA, GCA) do not show this prognostic stratification in cholestatic infants.

tetrahydroxy bile acids infantile cholestasis urinary biomarker

Immunoassay Sensitivity and Specificity: Enzyme Immunoassay for Conjugated 1β-Hydroxycholic Acid

A horseradish peroxidase-based enzyme immunoassay (EIA) for conjugated 1β-hydroxycholic acid achieved a lower limit of sensitivity of 12.5 pg/assay [1]. The assay showed 80.13% cross-reactivity with glyco-1β-hydroxycholic acid, but only 0.13–7.58% cross-reactivity with conjugated 1β-hydroxychenodeoxycholic and 1β-hydroxydeoxycholic acids [1]. In dried blood spots from newborns, conjugated 1β-hydroxycholic acid levels were 737 ± 264 ng/mL in congenital biliary atresia (CBA) patients versus 261 ± 190 ng/mL in normal newborns, a 2.8-fold elevation [1]. Anti-tauro-CA-1β-ol antisera raised against two haptens showed high affinity constants (1.25–1.46 × 10⁹ M⁻¹) with a working range of approximately 50–20,000 pg in RIA [2].

enzyme immunoassay bile acid quantification neonatal screening

FXR Agonism vs. FXR Antagonism: Opposite Signaling Compared to Tauro-β-Muricholic Acid

Tauro 1-hydroxycholic acid acts as a farnesoid X receptor (FXR) agonist, whereas tauro-β-muricholic acid (T-β-MCA)—another taurine-conjugated tetrahydroxy bile acid—functions as an FXR antagonist [1]. This is a qualitative functional distinction despite both being taurine-conjugated tetrahydroxy bile acids. By comparison, chenodeoxycholic acid (CDCA), the most potent natural FXR agonist, has an EC₅₀ of 11.7 μM in the SRC-1 recruitment assay and an IC₅₀ of 8.7 μM for CYP7A1 repression, while cholic acid (CA) is inactive at FXR [2]. Specific EC₅₀ values for tauro-CA-1β-ol at FXR have not been reported in the retrieved literature, representing a gap in the quantitative data.

FXR agonist nuclear receptor bile acid signaling

Validated Application Scenarios for Tauro 1-Hydroxycholic Acid Based on Quantitative Evidence


Neonatal Screening for Congenital Biliary Atresia via Dried Blood Spot Immunoassay

Based on the validated EIA with 12.5 pg/assay sensitivity and 2.8-fold elevation of conjugated 1β-hydroxycholic acid in CBA (737 ± 264 ng/mL) versus normal newborns (261 ± 190 ng/mL), tauro-CA-1β-ol serves as a diagnostic biomarker in mass neonatal screening programs [1]. The anti-tauro-CA-1β-ol antibody affinity of 1.25–1.46 × 10⁹ M⁻¹ ensures reliable detection in dried blood spot samples [2].

Prognostic Stratification in Infantile Intrahepatic Cholestasis Using Urinary THBA Proportion

The THBA proportion (dominated by CA-1β-ol) at a >7.23% threshold predicts good prognosis with 95.24% sensitivity and 84.21% specificity (AUC 0.91) in infantile intrahepatic cholestasis [3]. This quantitative threshold enables differential patient stratification, with ABCB11-mutant patients showing minimally detectable THBA (0.23–2.99%) versus ATP8B1-mutant patients with elevated THBA (7.51–37.26%) [3].

In Vitro CYP3A7 Phenotyping Using 1β-Hydroxylation Activity in Hepatocyte Models

T-CA-1β-ol formation serves as a functional marker of CYP3A7 activity, which accounts for 87–100% of fetal CYP3A. The 4.7-fold higher formation rate in infant versus adult hepatocytes (13.6 vs. 2.9 per 10⁶ cells) provides a quantitative dynamic range for assessing CYP3A7 expression and activity in hepatocyte models [4]. Ketoconazole suppression confirms CYP3A dependence [4].

Non-BSEP Bile Acid Elimination Pathway Studies

Because T-CA-1β-ol is not a BSEP substrate—in contrast to taurocholic acid—it serves as a probe compound for investigating alternative bile acid elimination mechanisms, including renal clearance pathways that are especially relevant in cholestatic conditions where canalicular export is impaired [4]. This property enables mechanistic studies of how the immature liver handles bile acid overload during infancy.

Quote Request

Request a Quote for Tauro 1-hydroxycholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.